{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone
Overview
Description
{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone is a chemical compound that has gained attention in scientific research due to its potential in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of {1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone is not fully understood. However, studies have shown that the compound can interact with different receptors in the brain, including the dopamine receptor and the sigma receptor. The compound has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that this compound can have different biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that the compound can improve cognitive function and reduce the symptoms of Parkinson's disease in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using {1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone in lab experiments include its potential as a drug candidate for the treatment of different diseases, its ability to interact with different receptors in the brain, and its inhibitory effect on acetylcholinesterase. The limitations of using the compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of {1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone. These include:
1. Further studies to understand the mechanism of action of the compound and its potential side effects.
2. Studies to investigate the potential of the compound as a drug candidate for the treatment of different diseases.
3. Studies to investigate the potential of the compound as a ligand for different receptors in the brain.
4. Studies to investigate the potential of the compound as a tool for studying the function of different neurotransmitter systems.
5. Studies to investigate the potential of the compound as a therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific fields. The compound has been synthesized using different methods and has been studied for its potential as a drug candidate for the treatment of different diseases, as a ligand for different receptors in the brain, and as a tool for studying the function of different neurotransmitter systems. Further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Scientific Research Applications
{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone has been studied for its potential in various scientific fields. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, the compound has been studied for its potential as a ligand for different receptors such as the dopamine receptor and the sigma receptor. In neuroscience, the compound has been studied for its potential as a tool for studying the function of different neurotransmitter systems.
properties
IUPAC Name |
[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(16-9-5-11-25-16)15-8-4-10-22(12-15)13-17-20-19(21-24-17)14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIMEMROKIHISF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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